1,3-Diphenyl-2-propylimidazolidine

Description

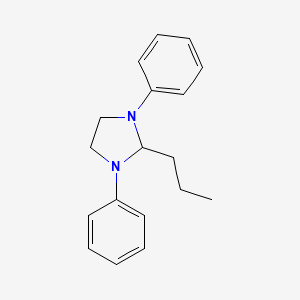

Structure

2D Structure

3D Structure

Properties

CAS No. |

55320-82-6 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,3-diphenyl-2-propylimidazolidine |

InChI |

InChI=1S/C18H22N2/c1-2-9-18-19(16-10-5-3-6-11-16)14-15-20(18)17-12-7-4-8-13-17/h3-8,10-13,18H,2,9,14-15H2,1H3 |

InChI Key |

FTZQFBUICLZGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diphenyl 2 Propylimidazolidine

Conventional Synthetic Routes and Mechanistic Insights

The traditional approach to synthesizing 1,3-disubstituted imidazolidines relies on the condensation of a 1,2-diamine with an aldehyde or ketone. This method, while established, often requires harsh conditions and can lack stereocontrol.

Condensation Reactions with Specific Precursors

The most direct and conventional route to 1,3-Diphenyl-2-propylimidazolidine involves the condensation reaction between N,N'-diphenylethylenediamine and butanal. This reaction is a classic example of the formation of an aminal from a diamine and an aldehyde. nih.gov

The reaction typically proceeds by mixing the two precursors, often in a solvent such as benzene (B151609) or toluene. The removal of water, a byproduct of the condensation, is crucial to drive the reaction equilibrium towards the product. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus. The general mechanism involves the nucleophilic attack of the primary amine groups of the diamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the cyclic imidazolidine (B613845) ring.

Table 1: Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Resulting Compound |

| N,N'-diphenylethylenediamine | Butanal | This compound |

The reaction can be influenced by several factors, including the nature of the solvent, temperature, and the presence of a catalyst. While often performed without a catalyst, acid catalysis can be employed to enhance the rate of reaction.

Ring-Closure Strategies and Their Stereochemical Implications

The formation of the imidazolidine ring from the open-chain intermediate is a critical step that determines the stereochemistry of the final product. The cyclization of the intermediate formed from N,N'-diphenylethylenediamine and butanal can lead to different stereoisomers. The relative orientation of the substituents on the imidazolidine ring is a key aspect of its three-dimensional structure.

The stereochemical outcome of the ring-closure is influenced by the reaction conditions and the nature of the substituents. For 1,3-disubstituted imidazolidines, the formation of cis and trans isomers with respect to the substituents on the nitrogen atoms and the C2 carbon is possible. The thermodynamic and kinetic control of the reaction can favor one isomer over the other. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. However, under kinetic control, the cis isomer may be formed preferentially. The interconversion between the cis and trans isomers can sometimes be achieved by prolonged reaction times or by the use of specific catalysts.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds, including imidazolidines.

Catalytic Synthesis of Imidazolidine Scaffolds

The use of catalysts can significantly improve the efficiency and selectivity of imidazolidine synthesis. Both metal-based and organocatalysts have been explored for this purpose. Lewis acids, such as zinc chloride or scandium triflate, can activate the aldehyde carbonyl group, facilitating the nucleophilic attack by the diamine.

Furthermore, the development of catalytic asymmetric methods has enabled the synthesis of chiral imidazolidines with high enantioselectivity. These methods often employ chiral catalysts that can control the stereochemical outcome of the reaction. While specific catalytic systems for the synthesis of this compound are not extensively reported, general methods developed for similar 1,3-disubstituted imidazolidines can be applied.

Table 2: Examples of Catalytic Systems for Imidazolidine Synthesis

| Catalyst Type | Example | Application |

| Lewis Acid | Zinc Chloride | Activation of aldehydes |

| Organocatalyst | Proline | Asymmetric synthesis |

| Metal Complex | Rhodium(II) acetate | From diazo compounds |

Green Chemistry Principles in Imidazolidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazolidines to reduce the environmental impact of chemical processes. nih.govbridgew.edu This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods.

For the synthesis of this compound, green approaches could involve:

Solvent-free reactions: Conducting the condensation reaction in the absence of a solvent can reduce waste and simplify purification.

Use of water as a solvent: Water is an environmentally benign solvent, and its use in organic synthesis is highly desirable. nih.gov

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields.

Use of reusable catalysts: The development of heterogeneous catalysts that can be easily separated and reused is a key aspect of green chemistry.

Diastereoselective and Enantioselective Synthesis Strategies

The control of stereochemistry is crucial in the synthesis of biologically active molecules. For this compound, which has a stereocenter at the C2 position, the development of diastereoselective and enantioselective synthetic methods is of significant interest.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved by using chiral auxiliaries, chiral catalysts, or by controlling the reaction conditions. For instance, the use of a chiral diamine precursor would lead to the formation of a diastereomerically enriched product.

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is typically achieved using chiral catalysts, such as chiral Lewis acids or organocatalysts. These catalysts can create a chiral environment around the reacting molecules, leading to the formation of a single enantiomer of the product. While specific enantioselective methods for this compound have not been detailed in the literature, the general principles and catalysts developed for other imidazolidines could be adapted for this purpose.

Advanced Structural Characterization and Conformational Analysis of 1,3 Diphenyl 2 Propylimidazolidine

X-ray Crystallographic Studies and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of 1,3-Diphenyl-2-propylimidazolidine would reveal its crystal system, space group, and unit cell dimensions. The asymmetric unit, which is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations, would be identified. In some cases, the asymmetric unit may contain more than one molecule, indicating different conformations present in the solid state. For instance, a study on 5,5-diphenyl-3-propylimidazolidine-2,4-dione, a related compound, found two independent molecules in the asymmetric unit, which differed primarily in the orientation of the propyl substituent. researchgate.net A similar phenomenon could be possible for this compound.

The analysis would yield a detailed table of crystallographic data. An illustrative example of what such a data table would look like is presented below, based on data for a related diphenyl-substituted heterocyclic compound.

Table 1: Representative Crystallographic Data for a Diphenyl-Substituted Heterocycle

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₂ |

| Formula Weight | 294.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.123(4) |

| b (Å) | 10.456(5) |

| c (Å) | 11.567(6) |

| α (°) | 68.12(3) |

| β (°) | 75.89(4) |

| γ (°) | 80.11(3) |

| Volume (ų) | 987.5(8) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.325 |

This table is illustrative and shows the type of data obtained from an X-ray crystallographic study.

In the solid state, non-covalent interactions play a crucial role in the packing of molecules. For this compound, the primary intermolecular forces expected are hydrogen bonds and π-stacking interactions. Although the imidazolidine (B613845) ring itself lacks classical hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds could be significant in stabilizing the crystal lattice.

Solution-State Conformational Dynamics through Advanced NMR Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for investigating the dynamic conformational processes that occur in solution.

The five-membered imidazolidine ring is not planar and can undergo a rapid conformational process known as ring inversion or pseudorotation. Additionally, rotation around the N-C(phenyl) and C(propyl)-C(ring) single bonds will be active. These dynamic processes often occur at a rate that is comparable to the NMR timescale, leading to temperature-dependent changes in the NMR spectrum.

Dynamic NMR (DNMR) experiments, such as variable-temperature (VT) NMR, would be employed to study these conformational changes. At high temperatures, if the interconversion is fast, the spectrum will show averaged signals. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the signals until they decoalesce and sharpen into separate signals for each conformer at the slow-exchange limit. From the coalescence temperature and the separation of the signals, it is possible to calculate the free energy of activation (ΔG‡) for the dynamic process, providing a quantitative measure of the energy barrier to ring inversion or bond rotation. Studies on N-acylimidazolidines have successfully used this technique to quantify rotational barriers around the N-CO bond. researchgate.net

The orientation of the two phenyl groups and the propyl group relative to the imidazolidine ring is of key interest. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the through-space proximity of protons and thus the preferred conformations in solution. For example, a NOESY experiment could reveal correlations between the protons of the propyl group and the protons of the phenyl rings, or between the phenyl protons and the imidazolidine ring protons, which would allow for the determination of their relative orientations. Conformational studies on other substituted heterocycles have effectively used NOESY to establish the predominant conformers in solution. mdpi.com The relative populations of different conformers can be estimated from the integration of their respective signals in the low-temperature NMR spectra.

Vibrational Spectroscopy for Functional Group and Structural Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can serve as a fingerprint for its structure. The spectra are sensitive to the molecule's symmetry and conformational state.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the propyl group and the imidazolidine ring, appearing in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings.

C-N stretching: These vibrations from the imidazolidine ring would be expected in the 1250-1020 cm⁻¹ range.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the phenyl rings.

By comparing the experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure.

Infrared Spectroscopic Assignments of Key Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. For this compound, the key vibrational modes would be associated with the phenyl rings, the imidazolidine core, and the propyl substituent.

The analysis of related compounds suggests that the IR spectrum of this compound would exhibit characteristic bands for the aromatic C-H stretching vibrations of the phenyl groups, typically appearing in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group and the imidazolidine ring are expected to be observed in the 3000-2850 cm⁻¹ range.

Bending vibrations of the C-H bonds in the phenyl rings would produce sharp peaks in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the substitution pattern on the ring. The C-N stretching vibrations of the imidazolidine ring are also crucial for structural confirmation and are anticipated to appear in the 1250-1020 cm⁻¹ region. The C-C stretching vibrations within the rings and the propyl chain contribute to a complex pattern of bands throughout the fingerprint region.

Table 1: Predicted Infrared (IR) Spectroscopic Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 3000-2850 | Propyl Group, Imidazolidine Ring |

| C=C Aromatic Stretch | 1600-1450 | Phenyl Rings |

| C-N Stretch | 1250-1020 | Imidazolidine Ring |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Phenyl Rings |

Note: This table is predictive and based on the analysis of similar molecular structures. Actual experimental values may vary.

Raman Spectroscopy for Structural Elucidation

The vibrations of the C-C backbone of the propyl group and the imidazolidine ring would also be observable in the Raman spectrum. The conformational analysis of the molecule can be aided by examining the low-frequency region of the Raman spectrum (below 400 cm⁻¹), where torsional and skeletal bending modes appear. These modes are often sensitive to the three-dimensional arrangement of the atoms.

Table 2: Predicted Raman Spectroscopic Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 3000-2850 | Propyl Group, Imidazolidine Ring |

| Symmetric Ring Breathing | ~1000 | Phenyl Rings |

| C=C Aromatic Stretch | 1605-1585 | Phenyl Rings |

| C-C Stretch | 1200-800 | Propyl Group, Imidazolidine Ring |

Note: This table is predictive and based on the analysis of similar molecular structures. Actual experimental values may vary.

Computational and Theoretical Investigations of 1,3 Diphenyl 2 Propylimidazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Ground State Properties

For a molecule like 1,3-Diphenyl-2-propylimidazolidine, Density Functional Theory (DFT) would be a primary tool for investigation. DFT methods are known for their balance of accuracy and computational cost, making them suitable for molecules of this size. A typical DFT study would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would reveal key bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electrostatic potential on the electron density surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Table 4.1.1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data exists.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, which are based on first principles without empirical parameters, would be employed to study the excited states of the molecule. Methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio techniques such as Configuration Interaction (CI) or Coupled Cluster (CC) theory could predict:

Electronic Absorption Spectra (UV-Vis): The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are crucial for understanding how the molecule interacts with light.

Nature of Electronic Transitions: Identification of the orbitals involved in electronic excitations (e.g., π → π* or n → π* transitions).

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of the propyl group and the imidazolidine (B613845) ring suggests that this compound can exist in multiple conformations.

Potential Energy Surface Mapping for Stable Conformers

Molecular Mechanics (MM) methods, which use classical physics to model molecular interactions, are well-suited for exploring the conformational space of flexible molecules. A systematic search of the potential energy surface by rotating key dihedral angles would identify low-energy, stable conformers. The relative energies of these conformers would indicate their population at a given temperature.

Molecular Dynamics Simulations for Conformational Transitions and Flexibility

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms according to the laws of classical mechanics, an MD study could reveal:

Conformational Transitions: The pathways and frequencies of interconversion between different stable conformers.

Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions, highlighting the most flexible regions of the molecule, such as the propyl chain and the phenyl rings.

Table 4.2.2: Illustrative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Hypothetical Result | Implication |

| Simulation Time | 100 ns | Allows for sampling of significant conformational changes. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Major Conformational States | 3 | Indicates the presence of distinct, populated shapes. |

| Average RMSF of Propyl Group | 1.5 Å | Suggests high flexibility in this region. |

Note: This table presents hypothetical data for illustrative purposes.

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical analysis could investigate:

Formation Mechanism: The reaction pathway for the synthesis of the molecule, likely from N,N'-diphenylethylenediamine and butyraldehyde. DFT calculations could locate the transition states and intermediates, providing activation energies and reaction enthalpies.

Decomposition Pathways: Potential routes for the breakdown of the molecule under various conditions (e.g., hydrolysis), identifying the most likely decomposition products.

A search for computational studies on analogous compounds, such as 1,3-diphenylimidazolidine (B7771707) and other N-substituted imidazolidines nih.govnih.gov, also did not yield the specific data required to draw meaningful, scientifically accurate comparisons for the electronic, conformational, and reactive properties of the title compound. While general principles of how phenyl and alkyl substituents influence the properties of the imidazolidine ring are understood from a fundamental organic chemistry perspective, quantitative computational data is absent.

Reactivity and Reaction Mechanisms of 1,3 Diphenyl 2 Propylimidazolidine

Reactions at the Imidazolidine (B613845) Nitrogen Atoms

The nitrogen atoms in the 1,3-diphenyl-2-propylimidazolidine ring are key centers of reactivity, participating in a range of reactions including alkylation, acylation, and acid-base chemistry.

The nitrogen atoms of the imidazolidine ring are nucleophilic and readily undergo alkylation and acylation reactions. In principle, with two secondary amine functionalities, both mono- and di-alkylation or acylation are possible. However, in the case of 1,3-disubstituted imidazolidines like this compound, the nitrogen atoms are already tertiary. Therefore, further N-alkylation to form quaternary ammonium (B1175870) salts would be the expected reaction pathway.

Acylation of N,N'-disubstituted imidazolidines is not a common transformation as the nitrogen atoms are already part of an amide-like structure within the cyclic aminal system. However, reactions with highly reactive acylating agents might lead to ring-opening or other complex transformations.

The regioselectivity of these reactions in unsymmetrically substituted imidazolidines is influenced by both steric and electronic factors. While there is a lack of specific studies on the regioselectivity of alkylation for this compound, general principles suggest that the approach of the electrophile will be influenced by the steric hindrance imposed by the phenyl and propyl groups.

Table 1: General Examples of N-Alkylation and N-Acylation of Imidazolidine Derivatives

| Imidazolidine Derivative | Reagent | Product(s) | Observations |

| Imidazolidine | Methyl iodide | 1,3-Dimethylimidazolidinium iodide | Exhaustive methylation |

| 1-Phenylimidazolidine | Benzyl bromide | 1-Benzyl-1-phenylimidazolidinium bromide | Mono-alkylation |

| Imidazolidine-2-one | Acetyl chloride | 1,3-Diacetylimidazolidin-2-one | Di-acylation |

This table presents general reactivity patterns for the imidazolidine core due to the absence of specific data for this compound.

The nitrogen atoms of this compound possess lone pairs of electrons, rendering the molecule basic. Protonation can occur at either of the nitrogen atoms. The specific site of protonation can be influenced by the electronic effects of the substituents. The phenyl groups, being weakly electron-withdrawing, will slightly decrease the basicity of the nitrogen atoms compared to their non-arylated counterparts.

Reactions Involving the Imidazolidine Ring Carbon Atoms

The carbon atoms of the imidazolidine ring can also be involved in various reactions, most notably those that lead to the cleavage or expansion of the five-membered ring.

Imidazolidine rings are susceptible to cleavage under various conditions, particularly acidic hydrolysis, which regenerates the parent diamine and aldehyde. In the case of this compound, acidic hydrolysis would yield N,N'-diphenylethylenediamine and butyraldehyde.

Ring-opening can also be achieved with other reagents. For instance, treatment with certain reducing agents can lead to the cleavage of the C-N bonds. The stability of the imidazolidine ring is a key factor in its synthetic utility, and understanding the conditions that promote ring-opening is crucial.

Ring-expansion reactions of imidazolidines are less common but can be induced under specific conditions, often involving rearrangement of the cyclic structure to form larger heterocyclic systems like diazepines. These transformations can be synthetically valuable for accessing more complex molecular architectures.

The C-2 propyl group offers a site for further functionalization. Reactions typical of alkyl groups, such as free-radical halogenation, could potentially introduce functionality at the propyl chain. However, the reactivity of the rest of the molecule, particularly the nitrogen atoms, would need to be considered to ensure selectivity.

The N-phenyl substituents are aromatic rings and can undergo electrophilic aromatic substitution reactions. The nitrogen atom of the imidazolidine ring is an activating, ortho-, para-directing group. Therefore, electrophilic attack on the phenyl rings is expected to occur at the positions ortho and para to the nitrogen atom. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reaction conditions would need to be carefully chosen to avoid side reactions involving the imidazolidine ring itself.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the N-Phenyl Groups

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitrophenyl)-3-phenyl-2-propylimidazolidine and 1,3-bis(4-nitrophenyl)-2-propylimidazolidine |

| Bromination | Br₂ / FeBr₃ | 1-(4-Bromophenyl)-3-phenyl-2-propylimidazolidine and 1,3-bis(4-bromophenyl)-2-propylimidazolidine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(4-Acetylphenyl)-3-phenyl-2-propylimidazolidine and 1,3-bis(4-acetylphenyl)-2-propylimidazolidine |

This table illustrates the expected regioselectivity based on the directing effect of the nitrogen atom. Specific experimental data for this compound is not available.

Stereoselective Transformations Mediated by the Imidazolidine Scaffold

Chiral, non-racemic imidazolidines have been employed as chiral auxiliaries in a variety of stereoselective transformations. The rigid, five-membered ring structure can effectively control the stereochemical outcome of reactions occurring at a substituent attached to the ring.

If this compound were prepared from a chiral diamine, the resulting chiral imidazolidine could potentially be used to direct stereoselective reactions. For example, if a reactive functional group were present on the C-2 propyl chain, the chiral environment of the imidazolidine ring could influence the approach of reagents, leading to the preferential formation of one stereoisomer. However, there are no specific reports in the scientific literature describing the use of this compound as a chiral auxiliary in stereoselective synthesis. The development of chiral imidazolidine-based catalysts and auxiliaries remains an active area of research in asymmetric synthesis.

Applications in Organic Synthesis and Catalysis

1,3-Diphenyl-2-propylimidazolidine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral 1,2-diamines are fundamental building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. ua.es A chiral auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions, after which it can typically be recovered. wikipedia.org The imidazolidine (B613845) structure is a derivative of 1,2-diamines, suggesting its potential in these roles.

While specific literature detailing this compound as a ligand in metal-catalyzed reactions is not prevalent, the broader class of molecules to which it belongs sees extensive use. Chiral ligands derived from 1,2-diamines are crucial for a variety of metal-catalyzed transformations, including hydrogenations, cyclopropanations, and allylic alkylations. ua.essigmaaldrich.com For instance, related oxazolidinone auxiliaries are employed in palladium-catalyzed acetalization of alkenes. sigmaaldrich.com The core concept involves the metal center coordinating with the chiral ligand, creating a chiral environment that forces a reaction to proceed with a specific stereochemical outcome. The N,N'-diphenyl substitution on the imidazolidine ring can provide steric bulk that influences the facial selectivity of reactions at the metal center.

Similarly, other heterocyclic structures serve as effective chiral auxiliaries in metal-mediated reactions. For example, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one undergoes condensation with aryl aldehydes with high diastereoselectivity. scielo.org.mx This highlights the principle of using chiral heterocyclic compounds to direct the stereochemical course of a reaction involving a metal enolate.

The table below illustrates the effectiveness of related chiral auxiliaries in metal-catalyzed reactions, providing a framework for the potential application of this compound.

| Chiral Auxiliary System | Reaction Type | Metal/Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Aldol Condensation | TiCl₄, DIPEA | 73:27 to 97:3 d.r. scielo.org.mx |

| trans-2-Phenylcyclohexanol | Ene Reaction | Tin(IV) chloride | 10:1 d.r. wikipedia.org |

| (R)-SEGPHOS Ligand | Iridium-Catalyzed Allylation | Iridium | High ee nih.gov |

This table shows examples of related chiral systems to illustrate the principles of metal-catalyzed asymmetric synthesis.

Organocatalysis, which uses small organic molecules as catalysts, frequently employs derivatives of chiral 1,2-diamines. ua.es These catalysts can activate substrates through the formation of iminium ions or enamines, leading to highly enantioselective transformations. The development of synthetic methods for chiral 1,2-diamines is driven by their application as organocatalysts. ua.es

Imidazolidinones, which are structurally related to imidazolidines, are well-known organocatalysts, particularly in Diels-Alder reactions and Michael additions. sigmaaldrich.com The catalytic cycle often involves the condensation of the catalyst with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which then reacts with a nucleophile. The steric hindrance provided by the substituents on the imidazolidine ring dictates the stereochemical outcome. The diphenyl and propyl groups of this compound would play a crucial role in creating a specific chiral pocket to control the approach of the reactants.

Use as a Building Block in Complex Molecule Synthesis

Beyond catalysis, the rigid and stereochemically defined structure of this compound makes it a valuable scaffold or building block for constructing more complex molecular architectures.

The imidazolidine ring system can serve as a foundational element for the synthesis of other heterocyclic structures. For example, chalcones (1,3-diphenyl-2-propen-1-one), which share the 1,3-diphenyl motif, are used as precursors for synthesizing pyrazoline derivatives through condensation reactions. nih.govnih.gov Similarly, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a primary method for preparing spiropyrrolidine heterocycles, which are important structural motifs in natural products and pharmaceuticals. rsc.org The synthesis of a related compound, 5,5-Diphenyl-3-propylimidazolidine-2,4-dione, has been achieved by reacting 5,5-diphenylimidazolidine-2,4-dione with propyl bromide, demonstrating the feasibility of incorporating a propyl group onto the imidazolidine scaffold. iucr.org This suggests that this compound could be a versatile starting material for creating a diverse range of complex heterocyclic compounds.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The phenyl groups in this compound are capable of participating in π-π stacking and C-H···π interactions. In the crystal structure of the related 5,5-Diphenyl-3-propylimidazolidine-2,4-dione, molecules are associated through C-H···π interactions, forming sheet-like structures. iucr.org This demonstrates the potential of the diphenylimidazolidine core to direct the formation of ordered, higher-level supramolecular assemblies. The specific orientation of the phenyl and propyl groups would influence the geometry and stability of these larger structures.

Role in Materials Science and Polymer Chemistry (if applicable to functionalization)

While direct applications of this compound in materials science and polymer chemistry are not widely documented, related structures containing a 1,3-diphenyl motif have been incorporated into polymers. For instance, block copolymers such as poly(1,3-disila-1,3-diphenyl-2-oxaindane)-poly(dimethylsiloxane) have been synthesized. researchgate.net The inclusion of rigid phenylene rings into a polymer backbone can alter its properties, such as thermal stability. researchgate.net This suggests a potential, though yet unexplored, role for this compound or its derivatives as monomers or functional additives to create polymers with specific structural and physical properties.

Synthesis and Characterization of 1,3 Diphenyl 2 Propylimidazolidine Derivatives and Analogues

Structural Modifications of the Phenyl Substituents

Modifications to the phenyl rings attached to the nitrogen atoms of the imidazolidine (B613845) core can significantly influence the molecule's electronic and steric properties, thereby affecting its reactivity and conformational preferences.

Synthesis of Substituted Phenyl Analogues

The synthesis of 1,3-diphenyl-2-propylimidazolidine analogues with substituents on the phenyl rings is typically achieved through the condensation reaction of a substituted N,N'-diaryl-1,2-diaminoethane with butanal (butyraldehyde). This classic method, first reported by Donia and co-workers in 1949, remains a fundamental approach for creating a variety of 1,3-diaryl-2-alkylimidazolidines. nih.govrsc.org The reaction generally proceeds by mixing the diamine and the aldehyde, often in a solvent like absolute alcohol or benzene (B151609), and may require gentle heating or simply shaking at room temperature. nih.govrsc.org For instance, Billman described the synthesis of a series of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines from the corresponding diamine and various aldehydes. nih.govrsc.org

More contemporary methods have also been developed. For example, a one-pot stereospecific synthesis route for imidazolidines has been established using aziridine (B145994) ring-opening, followed by an amine reaction and intramolecular cyclization with an aldehyde, achieving yields of up to 92% with excellent stereoselectivity. mdpi.com Another approach involves the reaction of di-Schiff bases, formed by condensing aromatic aldehydes with ethylenediamine, to produce 1,2,3-trisubstituted tetrahydroimidazoles. rsc.org The synthesis of N,N'-dibenzyldiaminide intermediates can be achieved through the reaction of trans-(R,R)-diaminocyclohexane with aromatic aldehydes to form a Schiff base, which is then reduced. mdpi.com

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| N,N'-Disubstituted ethylenediamines, Aldehydes (e.g., butyraldehyde) | With or without solvent, below 50 °C | 1,3-Dialkylimidazolidines | 37-90 | nih.govrsc.org |

| Thiophene-2-carboxaldehyde, N,N'-Dimethylethylenediamine | Benzene, reflux, 5 hours | Imidazolidine derivative | 70-81 | nih.govrsc.org |

| 4-Isopropylbenzaldehyde, N,N'-Dimethylethylenediamine | Benzene, 60 °C, 2 hours | 1,3-Dimethyl-2-(4'-isopropylphenyl)imidazolidine | 69 | nih.govrsc.org |

| 1,2-Bis(p-chlorobenzylamino)ethane, Aldehydes | Absolute alcohol, room temp. or 65 °C | 2-Substituted-1,3-bis(p-chlorobenzyl)imidazolidines | 21-85 | nih.govrsc.org |

Table 1: Synthesis of Substituted Imidazolidines

Impact of Phenyl Substituent Electronic and Steric Effects on Structure and Reactivity

The electronic nature of substituents on the phenyl rings significantly alters the properties of the imidazolidine ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, which can enhance their nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogens less basic. rsc.orgnih.gov This modulation of electron density directly impacts the reactivity of the imidazolidine, particularly in reactions involving the nitrogen atoms or the C-2 position. For example, the protonation-deprotonation equilibrium of the imidazolidine is influenced by the push/pull of electron density on the 2-carbon of the imidazole (B134444) ring by electron-rich or electron-withdrawing substituents. rsc.org

Variations in the Alkyl Group at the C-2 Position

The identity of the alkyl group at the C-2 position of the imidazolidine ring is another key structural feature that can be modified to tune the compound's properties.

Synthesis of Imidazolidines with Diverse Alkyl Chains

The synthesis of 1,3-diphenylimidazolidines with various alkyl groups at the C-2 position is most commonly achieved by the condensation of N,N'-diphenylethylenediamine with different aldehydes. nih.gov This method allows for the direct incorporation of a range of linear and branched alkyl chains. For example, reacting N,N'-diphenylethylenediamine with formaldehyde, acetaldehyde, or isobutyraldehyde (B47883) would yield the corresponding 2-unsubstituted, 2-methyl, or 2-isopropyl derivatives.

Alternative synthetic strategies can also be employed. The reaction of nitriles with aminoalcohols can produce 2-substituted oxazolines, which are structurally related to imidazolidines. organic-chemistry.org Furthermore, various aromatic and aliphatic aldehydes can be converted into the corresponding 2-aryl and 2-alkyl-2-oxazolines by reaction with 2-aminoethanol. organic-chemistry.org

| Aldehyde | Resulting C-2 Alkyl Group |

| Formaldehyde | -H |

| Acetaldehyde | -CH₃ |

| Propanal | -CH₂CH₃ |

| Isobutyraldehyde | -CH(CH₃)₂ |

| Pentanal | -(CH₂)₃CH₃ |

Table 2: Examples of C-2 Alkyl Group Variation

Influence of Alkyl Chain Length on Conformational Preferences and Reactivity

The length and branching of the alkyl chain at the C-2 position have a notable impact on the conformational dynamics and reactivity of the imidazolidine ring. Longer, more flexible alkyl chains can introduce a greater number of possible low-energy conformations. The steric bulk of the C-2 substituent influences the puckering of the five-membered ring and the orientation of the N-phenyl groups.

The length of the alkyl chain can also affect the reactivity of the molecule. For instance, in related imidazolium-based ionic liquids, increasing the alkyl chain length has been shown to influence properties such as thermal stability and conductivity. researchgate.netnih.gov While not a direct analogue, this suggests that the alkyl chain length in this compound and its derivatives could similarly modulate their physical and chemical properties. Longer alkyl chains might also introduce or enhance hydrophobic interactions, which could be relevant in certain applications. nih.gov

Heterocyclic Ring Modifications and Fused Systems

Beyond substitution on the phenyl rings and the C-2 alkyl group, the core imidazolidine structure can be incorporated into more complex fused heterocyclic systems. The synthesis of these fused systems often involves multi-step reaction sequences starting from functionalized imidazolidines or their precursors.

For example, 2-chloro-4,5-dihydroimidazole can react with 2-aminoacetophenone (B1585202) hydrazones to afford 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines. researchgate.net In another instance, the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminobenzophenone (B122507) hydrazones leads to the formation of N-imidazolidin-2-ylidenehydrazones, which can be further treated with carbon disulfide to yield 5,10,11,12a-tetrahydro-6H,9H-imidazo[2',l':3,4] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]quinazoline-6-thiones. researchgate.net

The synthesis of fused tetramate-imidazolidine derivatives has also been reported, proceeding through a Dieckmann cyclization of functionalized imidazolidines. rsc.org These examples highlight the versatility of the imidazolidine scaffold in the construction of diverse and complex heterocyclic architectures.

| Starting Material | Reagents | Fused System | Reference |

| 2-Chloro-4,5-dihydroimidazole | 2-Aminoacetophenone hydrazones | 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazolines | researchgate.net |

| N-Imidazolidin-2-ylidenehydrazones | Carbon disulfide | 5,10,11,12a-Tetrahydro-6H,9H-imidazo[2',l':3,4] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]quinazoline-6-thiones | researchgate.net |

| Functionalized Imidazolidines | - | Fused Tetramate-Imidazolidines | rsc.org |

Table 3: Examples of Fused Imidazolidine Systems

Synthesis of Imidazolidine Derivatives with Fused Rings

The creation of fused bicyclic structures containing an imidazolidine ring is a significant area of heterocyclic chemistry. These methods often involve intramolecular cyclization or cycloaddition reactions where the pre-formed imidazolidine or its precursors participate in ring formation.

One notable strategy involves the reaction of N-sulfonyl imidazolidines with N-sulfonyl ketimines, which results in the formation of a sulfamidate fused imidazolidine bearing a quaternary carbon center. nih.gov This type of reaction showcases how a suitably functionalized imidazolidine can act as a building block for more complex, fused architectures. The reaction proceeds via a cycloaddition pathway, yielding a bicyclic system where the two rings share a C-N bond.

Another versatile approach is the intramolecular cyclization of diamine derivatives. For instance, visible light-induced photocatalytic intramolecular cyclization of specific 1,2-diamine derivatives can afford fused-imidazolidine systems in high yields. rsc.org This method highlights the use of modern synthetic techniques to achieve complex molecular architectures under mild conditions.

A further example is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines or 2-benzoylquinolines, which leads to the formation of 1,3-disubstituted imidazo[1,5-a]pyridines and the corresponding quinolines. nih.gov Although this does not start from a pre-formed imidazolidine, it demonstrates a pathway to fused imidazole systems that are structurally related to fused imidazolidines.

The table below summarizes representative examples of fused imidazolidine derivatives synthesized through methods analogous to those that could potentially be applied to derivatives of this compound.

| Starting Materials | Reaction Conditions | Fused Product | Yield (%) | Reference |

| N-sulfonyl imidazolidine, N-sulfonyl ketimine | Not specified in abstract | Sulfamidate fused imidazolidine | N/A | nih.gov |

| 1,2-Diamine derivatives | Visible light, Ru(bpy)₃Cl₂, O₂, room temp. | Fused-imidazolidines | High | rsc.org |

| α-Amino acids, 2-benzoylpyridines/quinolines | Cu/I₂ catalyst | Imidazo[1,5-a]pyridines/quinolines | Excellent | nih.gov |

| Imines, acid chlorides, N-nosyl imines/tethered nitriles (multicomponent) | PPh(catechyl) | Polycyclic imidazoles | N/A | nih.gov |

Preparation of Spiro Imidazolidine Compounds

Spiro imidazolidine compounds, where the imidazolidine ring is linked to another ring system through a single shared carbon atom, are of significant interest. Their synthesis is often achieved through multicomponent reactions or by using a cyclic ketone as a key starting material.

A prevalent method for synthesizing spiro thiazolidinones, which are structurally related to spiro imidazolidinones, is the one-pot, three-component condensation of a cyclic ketone, an amine, and thioglycolic acid. researchgate.net By substituting the amine component with an N,N'-disubstituted ethylenediamine, this methodology could be adapted to form spiro imidazolidinones. The reaction typically proceeds under catalytic conditions, with the cyclic ketone providing the spiro carbon atom.

Another powerful approach is the diastereoselective [3+2] cycloaddition of N-acylhydrazine-derived imines with 3-isothiocyanato oxindoles. This reaction, performed in the presence of a mild base like sodium carbonate, yields complex imidazolidine-spirooxindoles in high yields and with excellent diastereoselectivity. rsc.org The spiro center is formed at the C3 position of the oxindole (B195798) ring.

The synthesis of spiro[imidazolidine-4,3′-indolin]-2′-imines has been accomplished via a copper(I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines. rsc.org This method provides a facile and efficient route to spiro imidazolidine structures under very mild conditions.

Furthermore, the synthesis of spirohydantoins (which contain an imidazolidine-2,4-dione core) can be achieved from cyclic ketones through the Bucherer-Bergs reaction or related methodologies. For example, 3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione is synthesized from 3,4-dihydronaphthalen-1(2H)-one, sodium cyanide, and ammonium (B1175870) carbonate. chem-soc.si

The following table presents examples of spiro imidazolidine compounds and their analogues, illustrating the synthetic strategies discussed.

| Starting Materials | Reaction Conditions | Spiro Product | Yield (%) | Reference |

| Cyclic ketone, amine, thioglycolic acid | MCM-41-Schiff base-CuSO₄·5H₂O catalyst, toluene | Spiro thiazolidinone derivatives | up to 97 | researchgate.net |

| N-acylhydrazine-derived imines, 3-isothiocyanato oxindoles | 10 mol% Na₂CO₃ | Imidazolidine-spirooxindoles | 81-99 | rsc.org |

| 3-Diazoindolin-2-imines, 1,3,5-triazines | Copper(I) catalyst | Spiro[imidazolidine-4,3′-indolin]-2′-imines | up to 98 | rsc.orgresearchgate.net |

| 3,4-Dihydronaphthalen-1(2H)-one, NaCN, (NH₄)₂CO₃ | Autoclave, 125 °C | 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione | N/A | chem-soc.si |

Future Research Directions and Emerging Trends

Exploration of Novel and Green Synthetic Methodologies

The synthesis of 1,3-disubstituted imidazolidines, including the target compound 1,3-Diphenyl-2-propylimidazolidine, traditionally involves the condensation of a diamine with an aldehyde or ketone. Future research is increasingly focused on developing more sustainable and efficient "green" synthetic methods. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). For instance, the synthesis of 2,3-disubstituted-5-methyl-1,3-imidazolidin-4-ones has been successfully achieved using microwave irradiation, which significantly reduces reaction times compared to conventional heating methods. Another green approach involves one-pot reactions, which streamline the synthetic process by combining multiple steps into a single operation. A rapid, one-pot method for synthesizing imidazolines using N-Bromosaccharin (NBSac) in an eco-friendly solvent like dichloromethane (B109758) has been reported, offering high yields and a simple work-up procedure. nih.gov The development of catalytic systems, such as those using silver salts, for the synthesis of imidazoline (B1206853) derivatives also represents a move towards more sustainable practices. nih.gov

Future work on this compound could explore these green methodologies. A potential synthetic route could involve the microwave-assisted condensation of N,N'-diphenylethylenediamine with butanal, or a one-pot reaction utilizing a mild and recyclable catalyst.

| Synthetic Method | Key Features | Potential Application to this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, often higher yields. | Condensation of N,N'-diphenylethylenediamine and butanal under microwave irradiation. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel, reduced waste and purification steps. | A one-pot reaction involving the in-situ formation of the diamine followed by cyclization. |

| Green Catalysis | Use of non-toxic, recyclable catalysts, milder reaction conditions. | Employing a solid-supported acid catalyst or a biocatalyst for the cyclization step. |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the chemical behavior and properties of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) and other quantum mechanics (QM) methods can be used to optimize the molecular structure, calculate electronic properties, and predict spectroscopic data.

For related diphenylamine (B1679370) derivatives, DFT has been used to optimize structures and analyze molecular properties to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict properties like the octanol-water partition coefficient (LogKow), which is crucial for understanding a molecule's behavior in different environments. nih.gov Similarly, molecular docking studies have been employed to understand the binding interactions of imidazolidine-based compounds with biological targets. nih.gov

For this compound, computational studies could predict its conformational preferences, the rotational barriers of the phenyl and propyl groups, and its reactivity towards various reagents. Such studies would provide valuable insights into its potential applications and guide the design of new derivatives with tailored properties.

| Computational Method | Predicted Properties | Relevance for this compound |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic data (NMR, IR). | Understanding the fundamental structure and reactivity of the molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physical and chemical properties based on structure. | Guiding the design of derivatives with specific desired properties. |

| Molecular Dynamics (MD) Simulations | Conformational changes and interactions with solvent or other molecules over time. | Assessing the flexibility of the molecule and its potential for intermolecular interactions. |

Expansion of Catalytic Applications and Ligand Design

The nitrogen atoms in the imidazolidine (B613845) ring make it an excellent scaffold for the design of ligands for catalysis. The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the nitrogen atoms and the C2 position of the ring.

While specific catalytic applications of this compound are not yet reported, related N,N- and N,N,N-ligand systems have shown significant catalytic activity. For instance, palladium complexes with indolyl-NNN-type ligands have been successfully used in Suzuki coupling reactions. mdpi.com The design of new bidentate and tridentate ligands is an active area of research, with applications in transfer hydrogenation and other important organic transformations. researchgate.net The development of nickel(II) complexes with bis(indanyloxazoline) ligands for cross-coupling reactions further highlights the potential of N-containing heterocyclic ligands in catalysis. nih.gov

Future research could focus on synthesizing and evaluating the catalytic activity of metal complexes of this compound. The diphenyl groups would provide significant steric bulk, which could be advantageous in controlling the stereoselectivity of catalytic reactions.

Investigation of Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The principles of molecular recognition and self-assembly are crucial for the development of new materials with novel properties.

The 1,3,5-triazine (B166579) scaffold, another nitrogen-containing heterocycle, has been extensively studied for its ability to form well-defined oligomers, macrocycles, and dendrimers through hydrogen bonding and other non-covalent interactions. nih.gov These studies provide a framework for investigating the supramolecular chemistry of imidazolidine-based systems. While the specific self-assembly of this compound has not been explored, the presence of aromatic rings suggests the potential for π-π stacking interactions, which could drive the formation of organized assemblies.

Future investigations could explore the self-assembly of this compound in solution and in the solid state. Techniques such as X-ray crystallography, atomic force microscopy (AFM), and scanning tunneling microscopy (STM) could be used to characterize the resulting supramolecular structures.

Rational Design of New Functional Molecules Based on Imidazolidine Scaffold (excluding biological/medicinal claims)

The rational design of new molecules with specific functions is a major goal of modern chemistry. The imidazolidine scaffold provides a versatile platform for the development of new functional materials. By systematically modifying the substituents on the imidazolidine ring, it is possible to tune the electronic, optical, and physical properties of the resulting molecules.

The design of novel bioactive molecules is a complex task that benefits from computational methods and a deep understanding of structure-property relationships. mdpi.com The principles of rational design have been applied to develop a wide range of functional molecules, from peptide-based building blocks for nanoscience to novel antioxidant diphenylamine derivatives. nih.govresearchgate.net

For the this compound scaffold, rational design could be used to create new molecules with interesting photophysical properties, such as fluorescence or phosphorescence, for applications in sensing or imaging. The introduction of specific functional groups could also lead to the development of new liquid crystals or other advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.